
Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a thioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting o-tolyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding thiosemicarbazide, which is then cyclized to form the oxadiazole ring.
Thioacetylation: The oxadiazole derivative is then reacted with chloroacetyl chloride to introduce the thioacetyl group.
Piperazine coupling: Finally, the thioacetylated oxadiazole is coupled with ethyl piperazine-1-carboxylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential activity on neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with metal ions, potentially affecting metal-dependent enzymes. The piperazine ring can mimic neurotransmitter structures, allowing the compound to interact with neurotransmitter receptors and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-((5-(adamantan-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Similar structure but with an adamantyl group instead of an o-tolyl group.
Ethyl 4-(2-((5-(phenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is unique due to the presence of the o-tolyl group, which can impart specific electronic and steric properties that influence its reactivity and interaction with biological targets.
Biological Activity
Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities owing to its unique structural features. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₂₂N₄O₅S |
Molecular Weight | 398.45 g/mol |
CAS Number | Not specified |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The oxadiazole derivatives are particularly noted for their ability to inhibit various biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring demonstrated significant antibacterial activity against multiple strains of bacteria. A study indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example:
- A derivative exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells .
- Another study highlighted that oxadiazole derivatives could inhibit focal adhesion kinase (FAK), which is implicated in cancer metastasis .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cell survival and growth.
Study 1: Antimicrobial Efficacy
A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. The study found that compounds with thioether linkages exhibited enhanced antibacterial properties compared to their non-thioether counterparts. The results are summarized in Table 1.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 25 | Staphylococcus aureus |
Compound B | 30 | Escherichia coli |
Ethyl 4-(...) | 15 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
Research conducted on various oxadiazole derivatives indicated significant cytotoxic effects against cancer cell lines. The following table summarizes IC50 values for selected compounds.
Compound | IC50 (nM) | Cell Line |
---|---|---|
Compound X | 50 | MCF-7 |
Compound Y | 75 | HeLa |
Ethyl 4-(...) | 30 | A549 (Lung Cancer) |
Properties
IUPAC Name |
ethyl 4-[2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-25-18(24)22-10-8-21(9-11-22)15(23)12-27-17-20-19-16(26-17)14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCZIWDQUJCJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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